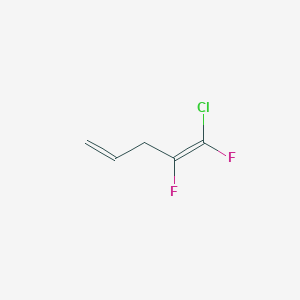
(1E)-1-chloro-1,2-difluoropenta-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Chloro-1,2-difluoro-1,4-pentadiene typically involves the fluorination of chlorinated hydrocarbons. One common method includes the reaction of hydrogen fluoride with chlorinated alkenes under controlled conditions . Industrial production methods may involve similar fluorination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-1,2-difluoro-1,4-pentadiene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo electrophilic addition reactions due to the presence of double bonds in its structure.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1,2-difluoro-1,4-pentadiene is used extensively in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, its unique chemical properties make it valuable in various chemical synthesis applications.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2-difluoro-1,4-pentadiene involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the structure and function of target molecules. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
1-Chloro-1,2-difluoro-1,4-pentadiene can be compared to other halogenated hydrocarbons such as:
1-Chloro-2,2-difluoropropane: Used as an industrial refrigerant and solvent.
1-Chloro-1,1-difluoro-2,4-pentanedione: Used in various chemical synthesis applications.
The uniqueness of 1-Chloro-1,2-difluoro-1,4-pentadiene lies in its specific structure, which provides distinct reactivity and applications in research and industry.
Properties
Molecular Formula |
C5H5ClF2 |
|---|---|
Molecular Weight |
138.54 g/mol |
IUPAC Name |
(1E)-1-chloro-1,2-difluoropenta-1,4-diene |
InChI |
InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4- |
InChI Key |
DNVLBCKCKFFSTP-PLNGDYQASA-N |
Isomeric SMILES |
C=CC/C(=C(/F)\Cl)/F |
Canonical SMILES |
C=CCC(=C(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


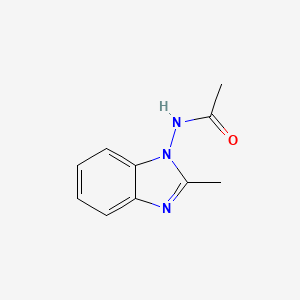
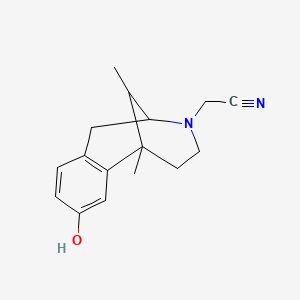
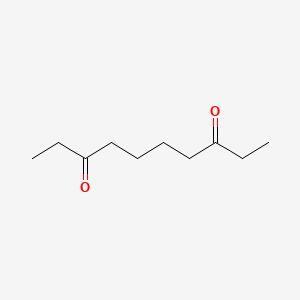
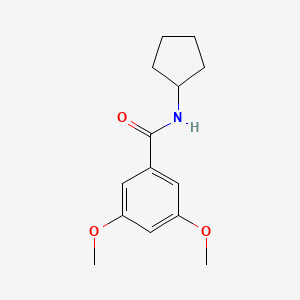
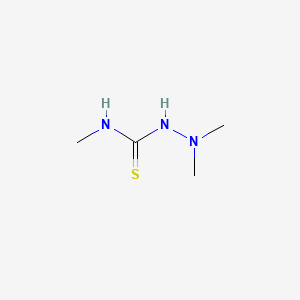
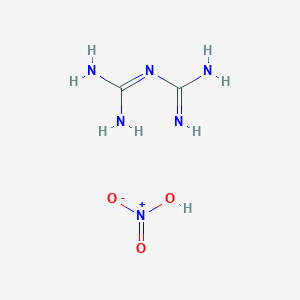
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)
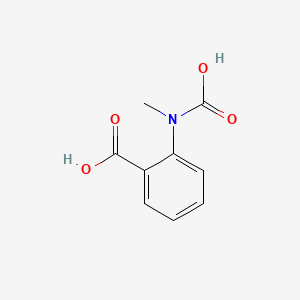
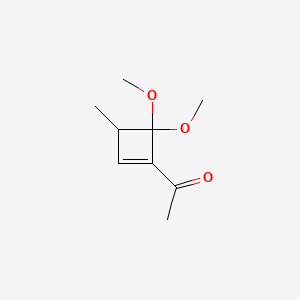
![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
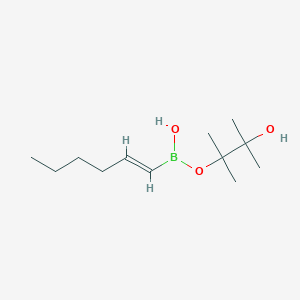
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
